molecular formula C16H16O4 B5568477 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one

Cat. No.: B5568477
M. Wt: 272.29 g/mol
InChI Key: HLENNWWFFLJHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a phenol group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents that facilitate the formation of the ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-5-11(2)7-13(6-10)20-9-16(19)14-4-3-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLENNWWFFLJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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